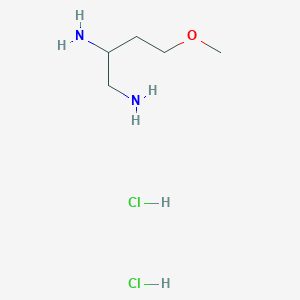
4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Anti-inflammatory and Anti-cancer Agents
Research has led to the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties. For instance, a study by Gangapuram and Redda (2009) developed fourteen novel substituted derivatives with varying yields, suggesting potential in treating inflammation and cancer (Gangapuram & Redda, 2009). Similarly, Ravinaik et al. (2021) designed and synthesized a series of derivatives showing moderate to excellent anticancer activity against several cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik et al., 2021).
Development of Novel Heterocyclic Systems
Derivatives of the compound have been used in the synthesis of novel heterocyclic systems. A study highlighted the formation of bicyclic systems via a one-pot condensation process, indicating a pathway to creating compounds with predicted biological activities (Kharchenko et al., 2008).
Antimicrobial and Antibacterial Studies
Compounds with the 1,3,4-oxadiazole moiety have shown promising results in antimicrobial and antibacterial studies. Khalid et al. (2016) synthesized N-substituted derivatives demonstrating moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antitubercular Activity
Nayak et al. (2016) synthesized and characterized new amide derivatives for antitubercular screening. Their study found that certain derivatives exhibited promising lead molecules against Mycobacterium tuberculosis, showing significant activity without toxicity to normal cell lines (Nayak et al., 2016).
Electropolymerization and Electrochemical Studies
Research into the electrochemical properties and electropolymerization of related compounds to improve poly(pyrrole) layer properties has been conducted. Schneider et al. (2017) explored the deposition of 4-(pyrrol-1-yl)-benzenethiol derivatives as monolayers on gold, demonstrating effective copolymerization with pyrrole, leading to smoother and more homogeneous surface structures (Schneider et al., 2017).
Propriétés
IUPAC Name |
4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-14-9-10-15(13-18(14)31(27,28)25-11-5-6-12-25)19(26)22-17-8-4-3-7-16(17)20-23-24-21(29-20)30-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTJIFIQYPAZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

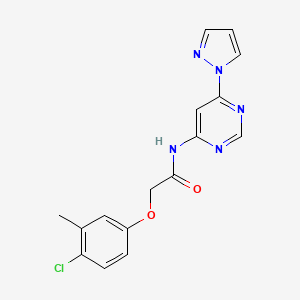
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)
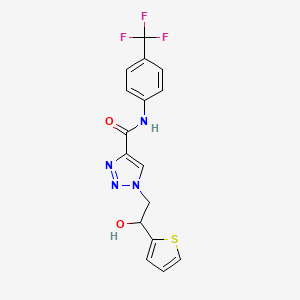
![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2678378.png)
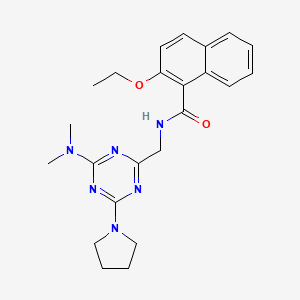

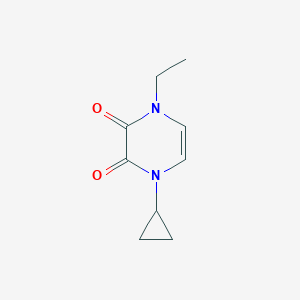
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)
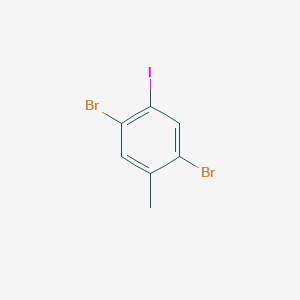
![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)
![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)
